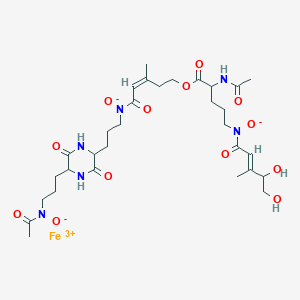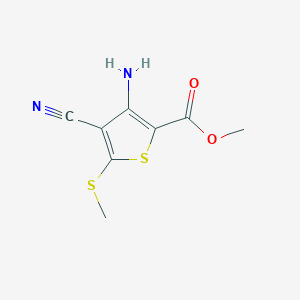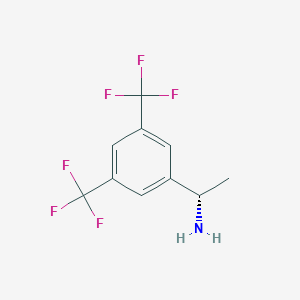
5-Chlor-3-(Trifluormethyl)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(trifluoromethyl)pyridin-2-ol: is a chemical compound with the molecular formula C6H3ClF3NO . It is a pyridine derivative characterized by the presence of a chloro group at the 5-position and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is widely used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Industry:
Agrochemicals: It is used in the synthesis of pesticides and herbicides, contributing to crop protection and agricultural productivity.
Material Science:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkaline Conditions: One common method for synthesizing 5-Chloro-3-(trifluoromethyl)pyridin-2-ol involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions.
Alternative Method: Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride.
Industrial Production Methods: Industrial production of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-ol derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydroxyl group at the 2-position.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another similar compound with a fluorine atom at the 2-position instead of a hydroxyl group.
Uniqueness: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, along with a hydroxyl group at the 2-position. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDJWTAHGYSQQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597174 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214342-70-7 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)


